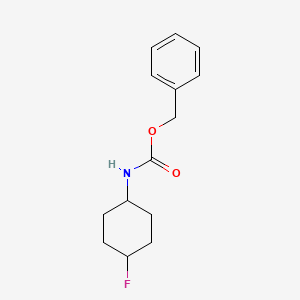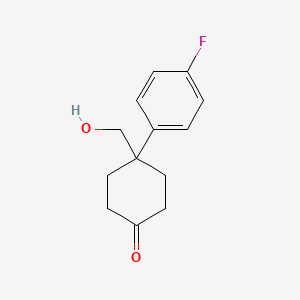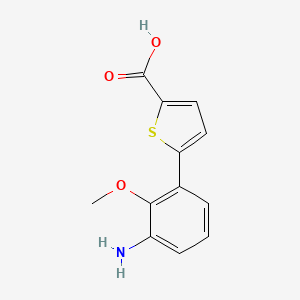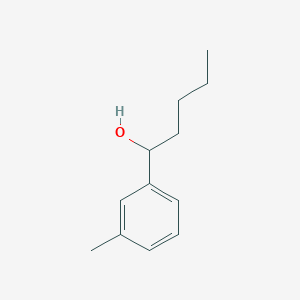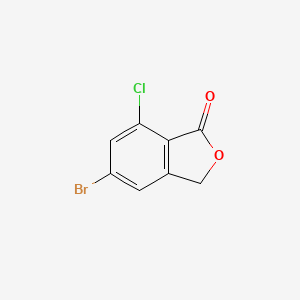
5-bromo-7-chloro-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-chloro-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a halogenated derivative, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-3H-2-benzofuran-1-one typically involves the halogenation of a benzofuran precursor. One common method is the bromination and chlorination of 2-benzofuran-1(3H)-one. The reaction conditions often include:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms (bromine and chlorine) in 5-bromo-7-chloro-3H-2-benzofuran-1-one can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: The major products are typically derivatives where the halogen atoms are replaced by other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
Oxidation Reactions: The major products are typically oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: The major products are typically reduced derivatives such as alcohols or alkanes.
Scientific Research Applications
5-bromo-7-chloro-3H-2-benzofuran-1-one: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the chlorine atom at the 7th position.
7-chloro-2-benzofuran-1(3H)-one: Lacks the bromine atom at the 5th position.
2-benzofuran-1(3H)-one: Lacks both bromine and chlorine atoms.
Uniqueness
- The presence of both bromine and chlorine atoms in 5-bromo-7-chloro-3H-2-benzofuran-1-one makes it unique compared to its analogs. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4BrClO2 |
|---|---|
Molecular Weight |
247.47 g/mol |
IUPAC Name |
5-bromo-7-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrClO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2 |
InChI Key |
ROMOLAMCFLMLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


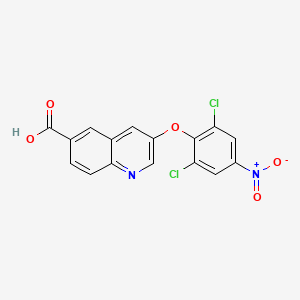
![4-Fluorobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8567221.png)
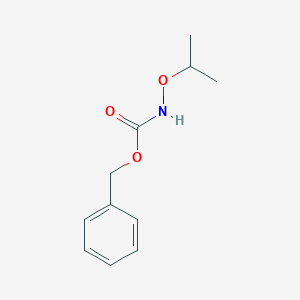
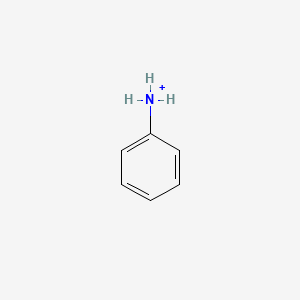
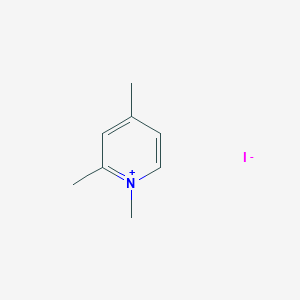
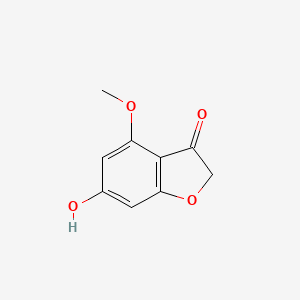
![4-[2-(Oxiran-2-yl)ethoxy]benzonitrile](/img/structure/B8567254.png)
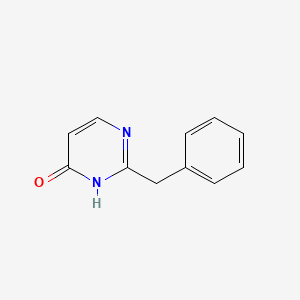
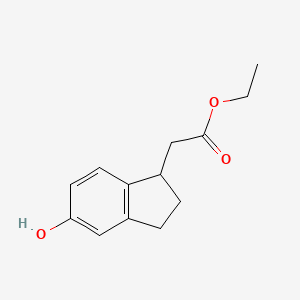
![2-[(E)-Butyldiazenyl]propan-2-ol](/img/structure/B8567268.png)
